
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, has been reported in the literature . For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Molecular Structure Analysis
The molecular structure of “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” includes a thiazolidin-2,4-dione (TZD) scaffold . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
Compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have been found to exhibit interesting chemical reactions . For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display various colors from reduced to oxidized states when synthesized electrochemically .Applications De Recherche Scientifique
Antihyperglycemic Agents
One of the key applications of thiazolidine-2,4-diones, similar in structure to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, is as antihyperglycemic agents. These compounds have shown effectiveness in lowering glucose and insulin levels in mouse models of obesity and insulin resistance. Particularly, compounds from this series demonstrated significant antihyperglycemic activity in a sucrose-loaded rat model, highlighting their potential in diabetes management (Jawale et al., 2012).
Antimicrobial Activity
Thiazolidine-2,4-diones have also been synthesized with variations, exhibiting notable antimicrobial properties. Some compounds in this category demonstrated potent activity against gram-positive bacteria, though their effectiveness against gram-negative bacteria was less pronounced. Their potential as antimicrobial agents is significant, particularly in the context of increasing antibiotic resistance (Prakash et al., 2011).
Anti-Cancer Agents
Another important application of thiazolidine-2,4-dione derivatives includes their role as potential anti-cancer agents. These compounds have been evaluated against various cancer cell lines, showing significant cytotoxic activity. Their structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance their anti-cancer efficacy, making them valuable in the development of new cancer therapeutics (Asati & Bharti, 2018).
Enzyme Inhibition
Thiazolidine-2,4-diones are also explored for their ability to inhibit specific enzymes. For instance, they have been studied for their potential to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The structure-activity relationship studies indicate that specific substitutions on these compounds can enhance their selectivity and potency, making them valuable for therapeutic applications in cardiovascular health (Niwata et al., 1997).
Orientations Futures
The future directions for research on “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides have shown potent antibacterial activities against MRSA , suggesting potential for development as new antibacterial agents.
Mécanisme D'action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been known to exhibit diverse therapeutic and pharmaceutical activity .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Propriétés
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O5S2/c14-13(15,16)23-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-24-12(18)20/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWJTXBTGEXSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
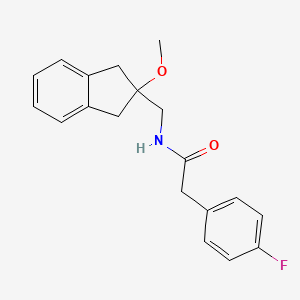
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
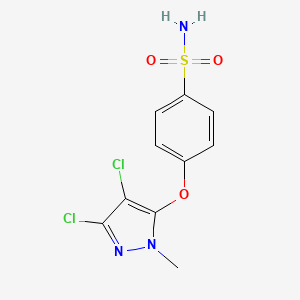
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)
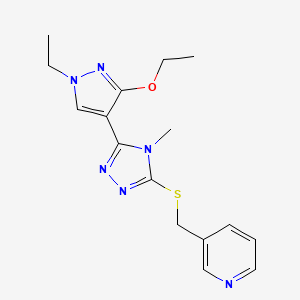
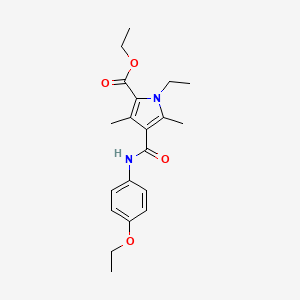
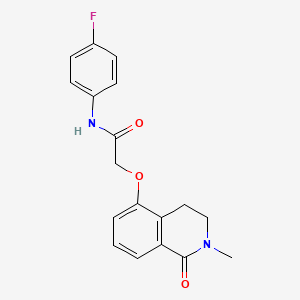

![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
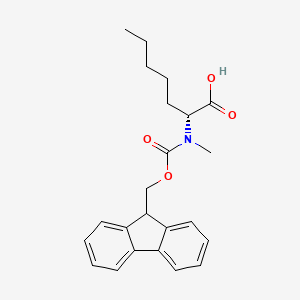
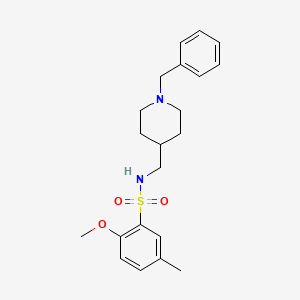

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)